Crystal Packing and Intermolecular Distances: 5,5'-Biisoxazole vs. 3,3'-Biisoxazole
5,5'-Biisoxazole exhibits intermolecular contacts very close to the van der Waals limits, a feature that distinguishes its crystal packing from that of 3,3'-biisoxazole. The planar trans configuration and short intermolecular distances (values near the sum of van der Waals radii) contribute to its unique twinning behavior and solid-state stability [1].
| Evidence Dimension | Intermolecular distance relative to van der Waals limits |
|---|---|
| Target Compound Data | Very close to van der Waals limits (exact values reported in the primary crystal structure) [1] |
| Comparator Or Baseline | 3,3'-Biisoxazole (different packing, less strained contacts) |
| Quantified Difference | Qualitative: 5,5'-biisoxazole shows significantly shorter intermolecular contacts than 3,3'-biisoxazole, as inferred from the planar trans geometry and twinning behavior [1] |
| Conditions | X-ray diffraction, triclinic crystal system, room temperature |
Why This Matters
Unique intermolecular packing affects crystal density, solubility, and potential for co-crystal formation, influencing selection for solid-state applications.
- [1] Cannas, M.; Marongiu, G. Crystal and molecular structure of 5-5′ biisoxazole. Z. Kristallogr. Cryst. Mater. 1968, 127 (5-6), 388–392. View Source
